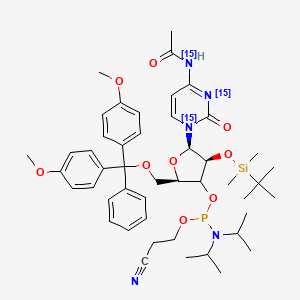

Ac-rC Phosphoramidite-15N3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C47H64N5O9PSi |

|---|---|

Peso molecular |

905.1 g/mol |

Nombre IUPAC |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i49+1,50+1,51+1 |

Clave InChI |

QKWKXYVKGFKODW-LTFQELPKSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)[15NH]C(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Foundational & Exploratory

Unlocking RNA's Secrets: A Technical Guide to Ac-rC Phosphoramidite-15N3 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology, understanding the three-dimensional structure and dynamic nature of ribonucleic acid (RNA) is paramount to deciphering its diverse functional roles in cellular processes, from gene regulation to catalysis. Ac-rC Phosphoramidite-15N3 emerges as a critical tool in this endeavor, enabling researchers to probe the complexities of RNA architecture with unparalleled precision. This technical guide provides an in-depth exploration of the applications, underlying principles, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Ac-rC phosphoramidite (B1245037) is a specialized chemical building block used in the automated solid-phase synthesis of RNA oligonucleotides.[1] The 'Ac' denotes an acetyl protecting group on the exocyclic amine of cytidine (B196190), 'rC' signifies the ribonucleoside, and 'phosphoramidite' refers to the reactive phosphorus-containing group that facilitates the formation of phosphodiester bonds. The crucial feature of this particular reagent is the "-15N3" designation, which indicates that the nitrogen atom at the N3 position of the cytidine base is a stable isotope, Nitrogen-15 (¹⁵N), instead of the naturally abundant Nitrogen-14 (¹⁴N).[2]

The primary and most powerful application of site-specific isotopic labeling with this compound is in Nuclear Magnetic Resonance (NMR) spectroscopy .[3][4] By strategically incorporating ¹⁵N at the N3 position of specific cytidine residues within an RNA sequence, researchers can overcome the inherent challenges of NMR studies on large biomolecules, such as spectral overlap and signal broadening.[5] This targeted labeling approach simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the detailed investigation of local structure, dynamics, and intermolecular interactions, such as the formation of Watson-Crick base pairs.[6][7]

Core Applications in Molecular Biology

The site-specific incorporation of ¹⁵N3-labeled cytidine offers a window into the nuanced world of RNA biology:

-

High-Resolution Structure Determination: By reducing spectral complexity, ¹⁵N labeling facilitates the determination of high-resolution three-dimensional structures of RNA molecules and their complexes with proteins or small molecules.[8]

-

Studying RNA Dynamics: The ¹⁵N nucleus serves as a sensitive probe for studying the conformational dynamics of RNA, providing insights into folding pathways and the mechanisms of molecular recognition.

-

Probing Hydrogen Bonds: The N3 position of cytidine is directly involved in the hydrogen bonding of a canonical G-C Watson-Crick base pair. Labeling this position allows for the direct detection and characterization of these crucial interactions through specialized NMR experiments like HNN-COSY.[2][6]

-

Investigating RNA-Ligand Interactions: Understanding how drugs or other small molecules bind to RNA is critical for therapeutic development. Site-specific labeling can pinpoint the residues involved in these interactions and characterize the structural changes that occur upon binding.

Quantitative Data

Isotope Enrichment Levels

The effectiveness of NMR experiments using isotopically labeled samples is highly dependent on the level of ¹⁵N enrichment. Commercially available this compound typically boasts high enrichment levels, which are crucial for maximizing signal intensity in NMR experiments. The enrichment is often verified using mass spectrometry.[9][10][11]

| Parameter | Typical Value | Analysis Method |

| ¹⁵N Isotopic Enrichment | >98% | Mass Spectrometry |

Note: Specific enrichment levels may vary by supplier and batch. It is recommended to consult the certificate of analysis for precise values.[12]

Phosphoramidite Coupling Efficiency

The success of solid-phase RNA synthesis hinges on the coupling efficiency of each phosphoramidite addition. High coupling efficiency is essential to maximize the yield of the full-length RNA product, especially for longer sequences.[13] Factors influencing coupling efficiency include the purity of the phosphoramidite, the activator used, coupling time, and the anhydrous conditions of the reaction.[14]

| Phosphoramidite Type | Activator | Coupling Time | Typical Stepwise Coupling Efficiency |

| Standard RNA Phosphoramidites | 5-Ethylthiotetrazole (ETT) | 5-10 minutes | >98% |

| Modified Phosphoramidites | Dicyanoimidazole (DCI) | 10-15 minutes | >95% |

Data synthesized from general knowledge of solid-phase synthesis. Actual efficiencies can vary based on the specific synthesizer, reagents, and sequence.[15][16]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of ¹⁵N3-Labeled RNA

This protocol outlines the general steps for incorporating this compound into an RNA oligonucleotide using an automated synthesizer.

1. Preparation:

- Dissolve the this compound and other standard RNA phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).

- Install the phosphoramidite vials on the automated synthesizer in the desired positions.

- Ensure all other necessary reagents (e.g., activator, capping solutions, oxidizing agent, deblocking solution) are fresh and properly installed.

- Program the desired RNA sequence into the synthesizer, specifying the cycle for the incorporation of the labeled cytidine.

2. Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The core steps of each cycle are:

- Deblocking (Detritylation): The 5'-hydroxyl protecting group (DMT) of the nucleotide bound to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane).

- Coupling: The this compound (or another phosphoramidite) is activated by an activator (e.g., ETT) and reacts with the free 5'-hydroxyl group of the growing RNA chain.

- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

- Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.

3. Cleavage and Deprotection:

- Once the synthesis is complete, the solid support is treated with a cleavage and deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine) to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

- The 2'-hydroxyl protecting group is subsequently removed using a fluoride-containing reagent.

4. Purification:

- The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length, labeled product.

5. Verification:

- The identity and purity of the final labeled RNA are confirmed by mass spectrometry (to verify the mass shift due to the ¹⁵N isotope) and analytical HPLC or capillary electrophoresis.[17]

Protocol 2: NMR Analysis of ¹⁵N3-Labeled RNA using HNN-COSY

This protocol provides a general workflow for performing a 2D HNN-COSY experiment to probe G-C Watson-Crick base pairs.

1. Sample Preparation:

- Dissolve the purified ¹⁵N3-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.

- Anneal the RNA to ensure proper folding by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

- Transfer the sample to an NMR tube.

2. NMR Spectrometer Setup:

- Tune and shim the NMR spectrometer for the RNA sample.

- Set the experiment temperature (e.g., 25°C).

3. HNN-COSY Experiment:

- Load a 2D HNN-COSY pulse sequence.[2] This experiment is designed to detect scalar couplings between the hydrogen-bond donor (guanine N1-H1) and the acceptor nitrogen (cytidine N3).

- Set the spectral widths and acquisition times for the ¹H and ¹⁵N dimensions.

- Optimize the pulse sequence parameters, including the delays for magnetization transfer.

- Acquire the 2D spectrum. The acquisition time can range from several hours to over a day, depending on the sample concentration and desired signal-to-noise ratio.[18]

4. Data Processing and Analysis:

- Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

- Analyze the resulting 2D spectrum. A cross-peak between the guanine (B1146940) imino proton (¹H) and the cytidine N3 (¹⁵N) chemical shifts provides direct evidence of a G-C Watson-Crick base pair at the labeled position.[6]

Visualizations

Caption: Workflow for the synthesis and analysis of ¹⁵N-labeled RNA.

Caption: Principle of site-specific isotope labeling for NMR simplification.

Conclusion

This compound is an indispensable reagent for researchers and drug development professionals seeking to unravel the structural and dynamic complexities of RNA. By enabling the site-specific introduction of a ¹⁵N label, this phosphoramidite facilitates advanced NMR studies that would otherwise be intractable. The ability to directly probe hydrogen bonding and local conformational changes provides a powerful avenue for understanding RNA function and for the rational design of novel RNA-targeted therapeutics. The protocols and principles outlined in this guide serve as a foundational resource for the effective application of this technology in cutting-edge molecular biology research.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. 2D HNN_COSY Experiment [imserc.northwestern.edu]

- 3. Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systems NMR: single-sample quantification of RNA, proteins, and metabolites for biomolecular network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure modeling of RNA using sparse NMR constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. isotope.com [isotope.com]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Detection of N-H···N hydrogen bonding in RNA via scalar couplings in the absence of observable imino proton resonances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-rC Phosphoramidite-¹⁵N₃: Structure, Properties, and Applications in RNA Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-TBDMS-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, specifically the isotopically labeled variant with three ¹⁵N atoms (Ac-rC Phosphoramidite-¹⁵N₃). This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of ¹⁵N-labeled RNA oligonucleotides for advanced structural and functional studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

Ac-rC Phosphoramidite-¹⁵N₃ is a specialized phosphoramidite (B1245037) building block used in the chemical synthesis of RNA. The incorporation of three stable nitrogen-15 (B135050) isotopes into the cytidine (B196190) base allows for site-specific labeling of RNA molecules. This isotopic labeling is invaluable for NMR spectroscopy, as it enables the differentiation of specific nitrogen atoms within the complex structure of RNA, facilitating detailed structural and dynamic analyses.

The foundational structure is based on the standard Ac-rC phosphoramidite, which includes several key protective groups essential for solid-phase RNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during synthesis. The exocyclic amine of the cytosine base is protected with an acetyl (Ac) group. Finally, the phosphoramidite moiety at the 3'-position is protected with a cyanoethyl group.

Table 1: Physicochemical Properties of Ac-rC Phosphoramidite (Unlabeled)

| Property | Value |

| Molecular Formula | C₄₇H₆₄N₅O₉PSi |

| Molecular Weight | 902.10 g/mol [1][2] |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% (by HPLC and ³¹P NMR)[1] |

| Solubility | Soluble in acetonitrile (B52724), dichloromethane, and other common organic solvents used in oligonucleotide synthesis. |

| Storage Conditions | Store at -20°C in a desiccated environment to prevent degradation from moisture and oxidation.[3] |

Note on the ¹⁵N₃ Labeled Variant: The molecular weight of Ac-rC Phosphoramidite-¹⁵N₃ will be slightly higher than the unlabeled version due to the presence of three ¹⁵N isotopes instead of the natural abundance ¹⁴N. The exact molecular weight will depend on the specific positions of the ¹⁵N labels within the cytidine base. The chemical reactivity and solubility are expected to be nearly identical to the unlabeled compound.

Experimental Protocols

The primary application of Ac-rC Phosphoramidite-¹⁵N₃ is in the solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides. The following is a generalized protocol for automated solid-phase RNA synthesis using phosphoramidite chemistry.

Solid-Phase Synthesis of ¹⁵N-Labeled RNA Oligonucleotides

This protocol outlines the key steps in the synthesis cycle for incorporating an Ac-rC Phosphoramidite-¹⁵N₃ monomer into a growing RNA chain on a solid support.

Materials:

-

Ac-rC Phosphoramidite-¹⁵N₃ and other required RNA phosphoramidites (A, G, U)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine)

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS deprotection

Procedure:

-

Preparation: Dissolve Ac-rC Phosphoramidite-¹⁵N₃ and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solutions on an automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution. The support is then washed with anhydrous acetonitrile.

-

Coupling: The Ac-rC Phosphoramidite-¹⁵N₃ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired RNA sequence.

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the solid support is treated with the cleavage and deprotection solution to cleave the RNA chain from the support and remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (acetyl).

-

The solution containing the partially deprotected RNA is collected.

-

-

2'-O-TBDMS Deprotection: The TBDMS protecting groups on the 2'-hydroxyls are removed by treatment with TEA·3HF.

-

Purification: The crude ¹⁵N-labeled RNA is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV-Vis spectrophotometry.

NMR Sample Preparation of ¹⁵N-Labeled RNA

Materials:

-

Purified ¹⁵N-labeled RNA

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)

-

D₂O (99.9%)

-

NMR tube

Procedure:

-

Buffer Exchange: The purified RNA is exchanged into the desired NMR buffer using dialysis or size-exclusion chromatography.

-

Lyophilization: The RNA solution is lyophilized to a dry powder.

-

Resuspension: The lyophilized RNA is resuspended in a minimal volume of NMR buffer, typically with 5-10% D₂O for the lock signal. For experiments observing exchangeable protons, the sample is prepared in 90% H₂O/10% D₂O.

-

Annealing: The RNA sample is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding.

-

NMR Data Acquisition: The sample is transferred to an NMR tube, and NMR data are acquired using appropriate pulse sequences for ¹⁵N-edited experiments (e.g., ¹H-¹⁵N HSQC).

Visualizations

The following diagrams illustrate the key workflows in the synthesis and analysis of ¹⁵N-labeled RNA using Ac-rC Phosphoramidite-¹⁵N₃.

Caption: Workflow for the synthesis and analysis of ¹⁵N-labeled RNA.

References

The Role of 15N Stable Isotopes in Oligonucleotide Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), into oligonucleotides has become an indispensable tool in modern molecular research and therapeutic development. This non-radioactive, heavier isotope of nitrogen provides a powerful handle for elucidating the structure, dynamics, interactions, and metabolic fate of DNA and RNA molecules with exceptional precision. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of ¹⁵N-labeled oligonucleotides in both academic and industrial research settings.

Core Principles of ¹⁵N Isotope Labeling in Oligonucleotide Analysis

Stable isotope labeling involves the substitution of a naturally abundant isotope with its heavier, non-radioactive counterpart. In the context of oligonucleotides, the most common naturally occurring nitrogen isotope is ¹⁴N. By replacing it with ¹⁵N, researchers can introduce a specific mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The term "¹⁵N₃" specifically can refer to the labeling of the three nitrogen atoms within the pyrimidine (B1678525) ring of cytidine (B196190), or other specific multi-nitrogen labeling patterns in nucleobases.

The primary applications of ¹⁵N labeling in oligonucleotide analysis fall into two main categories:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N labeling is instrumental in overcoming the inherent challenges of NMR for studying nucleic acids, such as spectral overlap and conformational complexity. By introducing ¹⁵N labels, researchers can utilize heteronuclear NMR techniques to probe the local environment of specific nitrogen atoms within the oligonucleotide structure. This is particularly valuable for studying oligonucleotide folding, dynamics, and interactions with other molecules like proteins, small molecules, and other nucleic acids.

-

Mass Spectrometry (MS): In mass spectrometry, ¹⁵N-labeled oligonucleotides serve as ideal internal standards for accurate quantification of therapeutic oligonucleotides and their metabolites in complex biological matrices. The known mass difference between the labeled standard and the unlabeled analyte allows for precise and reproducible quantification, correcting for variations in sample preparation and instrument response. ¹⁵N labeling also aids in the identification of post-transcriptional modifications and in improving the accuracy of mass measurements.

Experimental Protocols

The successful application of ¹⁵N-labeled oligonucleotides hinges on robust and efficient experimental protocols for their synthesis, purification, and analysis. This section details the key methodologies for chemical and enzymatic synthesis, as well as sample preparation for NMR and MS analysis.

Synthesis of ¹⁵N-Labeled Oligonucleotides

There are two primary strategies for producing ¹⁵N-labeled oligonucleotides: chemical synthesis using labeled phosphoramidites and enzymatic synthesis using labeled nucleoside triphosphates (NTPs).

1. Chemical Synthesis via Phosphoramidite (B1245037) Chemistry

This method allows for the site-specific incorporation of ¹⁵N-labeled nucleosides into a growing oligonucleotide chain on a solid support. The process involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.

Protocol for the Synthesis of a ¹⁵N-Labeled Phosphoramidite (General Overview):

The synthesis of ¹⁵N-labeled phosphoramidites, the building blocks for chemical oligonucleotide synthesis, is a multi-step organic synthesis process. The following provides a generalized workflow for the synthesis of a ¹⁵N-labeled nucleoside phosphoramidite:

-

¹⁵N-Labeling of the Nucleobase: The synthesis typically begins with the introduction of the ¹⁵N isotope into the heterocyclic base (adenine, guanine, cytosine, or uracil/thymine). This can be achieved through various chemical reactions using ¹⁵N-labeled precursors such as ¹⁵NH₄Cl or K¹⁵CN. For example, ¹⁵N(3)-labeled cytidine can be synthesized from ¹⁵N(3)-labeled uridine.

-

Glycosylation: The ¹⁵N-labeled nucleobase is then coupled to a protected ribose or deoxyribose sugar to form the nucleoside.

-

Protection of Functional Groups: The hydroxyl groups of the sugar and any reactive exocyclic amino groups on the nucleobase are protected with appropriate protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-hydroxyl, and benzoyl or isobutyryl for exocyclic amines) to prevent unwanted side reactions during oligonucleotide synthesis.

-

Phosphitylation: The final step involves the addition of a phosphitylating agent to the 3'-hydroxyl group of the protected nucleoside to create the reactive phosphoramidite monomer.

Solid-Phase Oligonucleotide Synthesis Workflow:

The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Unveiling the Role of Ac-rC Phosphoramidite-¹⁵N₃ in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-³¹⁵N₃-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-¹⁵N₃) in RNA synthesis. This isotopically labeled building block is a critical tool for researchers delving into the intricate structures and dynamics of RNA molecules, thereby accelerating advancements in drug discovery and molecular biology.

Core Mechanism of Action in Solid-Phase RNA Synthesis

Ac-rC Phosphoramidite-¹⁵N₃ is a specialized monomer used in automated solid-phase RNA synthesis. The fundamental mechanism of its incorporation into a growing RNA chain follows the well-established phosphoramidite (B1245037) chemistry, which is a cyclical four-step process. The key feature of this particular phosphoramidite is the site-specific introduction of three nitrogen-15 (B135050) (¹⁵N) isotopes into the cytidine (B196190) base. This isotopic labeling does not alter the chemical reactivity of the phosphoramidite during synthesis but provides a powerful spectroscopic handle for subsequent analysis.

The synthesis cycle, occurring on a solid support, can be summarized as follows:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This step exposes a free 5'-hydroxyl group, ready for the next coupling reaction.

-

Coupling: The Ac-rC Phosphoramidite-¹⁵N₃, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI). The activated phosphoramidite then rapidly couples with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.

-

Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in this step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone of RNA. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.

This four-step cycle is repeated for each nucleotide in the desired RNA sequence. The site-specific incorporation of Ac-rC Phosphoramidite-¹⁵N₃ allows for the precise placement of the ¹⁵N₃-labeled cytidine at any desired position within the RNA oligonucleotide.

Quantitative Data

The efficiency of each step in the synthesis cycle is crucial for obtaining high-quality, full-length RNA. While specific data for Ac-rC Phosphoramidite-¹⁵N₃ is not extensively published, the performance of similar modified phosphoramidites provides a reliable benchmark.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >98-99% | The coupling efficiency for acetyl-protected cytidine phosphoramidites is generally high. For modified or isotopically labeled phosphoramidites, a slightly extended coupling time may be employed to ensure maximum efficiency. |

| Isotopic Enrichment | ≥98% | Commercially available ¹⁵N-labeled phosphoramidites typically have a high level of isotopic enrichment, which is essential for achieving a strong and unambiguous signal in NMR spectroscopy. |

| Purity (³¹P-NMR) | ≥95% | The purity of the phosphoramidite starting material is critical for successful synthesis and is typically confirmed by ³¹P-NMR. |

Mandatory Visualizations

Logical Workflow for the Application of Ac-rC Phosphoramidite-¹⁵N₃

Caption: Logical workflow from ¹⁵N₃-labeled RNA synthesis to its application in research.

Core Mechanism of Solid-Phase RNA Synthesis

Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.

Experimental Protocols

The following provides a generalized, detailed methodology for the key experiments involved in the synthesis and purification of an RNA oligonucleotide containing a ¹⁵N₃-labeled cytidine residue using Ac-rC Phosphoramidite-¹⁵N₃.

Protocol 1: Automated Solid-Phase Synthesis of ¹⁵N₃-Labeled RNA

Materials:

-

Ac-rC Phosphoramidite-¹⁵N₃ (and other standard RNA phosphoramidites)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Anhydrous acetonitrile (synthesis grade)

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) in dichloromethane

-

Coupling activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

-

Capping solution A: Acetic anhydride in tetrahydrofuran (THF)

-

Capping solution B: 16% N-Methylimidazole in THF

-

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

-

Automated DNA/RNA synthesizer

Procedure:

-

Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent bottles are filled with fresh solutions. The system should be thoroughly purged with an inert gas (e.g., Argon) to maintain anhydrous conditions.

-

Phosphoramidite Preparation: Dissolve the Ac-rC Phosphoramidite-¹⁵N₃ and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Synthesis Program: Program the desired RNA sequence into the synthesizer's software, specifying the position for the incorporation of the Ac-rC Phosphoramidite-¹⁵N₃.

-

Synthesis Cycle:

-

Deblocking: The CPG support is treated with the deblocking solution for 60-120 seconds to remove the 5'-DMT group. This is followed by extensive washing with anhydrous acetonitrile.

-

Coupling: The Ac-rC Phosphoramidite-¹⁵N₃ solution and the activator solution are delivered simultaneously to the synthesis column. The coupling time is typically 3-5 minutes. For modified phosphoramidites, this time can be extended to 10-15 minutes to ensure high coupling efficiency.

-

Capping: A mixture of Capping A and Capping B solutions is delivered to the column and allowed to react for 1-2 minutes to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The oxidizing solution is delivered to the column and reacts for 1-2 minutes to convert the phosphite triester to a stable phosphate triester. This is followed by a final acetonitrile wash.

-

-

Chain Elongation: The cycle is repeated until the full-length RNA sequence is synthesized.

-

Final Deblocking: The terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage, Deprotection, and Purification of ¹⁵N₃-Labeled RNA

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., NAP-25)

-

HPLC system with a reverse-phase or ion-exchange column

-

Appropriate HPLC buffers (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile)

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the CPG support with the synthesized RNA to a screw-cap vial.

-

Add the AMA solution to the vial, ensuring the CPG is fully submerged.

-

Incubate at 65°C for 15-20 minutes to cleave the RNA from the support and remove the exocyclic amine protecting groups.

-

Allow the vial to cool to room temperature and carefully transfer the supernatant containing the RNA to a new tube.

-

Evaporate the solution to dryness using a vacuum concentrator.

-

-

2'-Hydroxyl Deprotection:

-

Resuspend the dried RNA pellet in a solution of TEA·3HF in DMF or DMSO.

-

Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.

-

Quench the reaction by adding an appropriate buffer (e.g., sodium acetate).

-

-

Desalting:

-

Desalt the RNA solution using a desalting column according to the manufacturer's protocol to remove salts and small molecules.

-

Lyophilize the desalted RNA to obtain a powder.

-

-

Purification by HPLC:

-

Resuspend the RNA pellet in an appropriate mobile phase.

-

Purify the full-length RNA oligonucleotide using reverse-phase HPLC (for DMT-on synthesis) or ion-exchange HPLC.

-

Collect the fractions corresponding to the major peak.

-

Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the ¹⁵N₃-labeled RNA.

-

Pool the pure fractions and lyophilize to obtain the final product.

-

Protocol 3: Quality Control by Mass Spectrometry

Procedure:

-

Prepare a dilute solution of the purified ¹⁵N₃-labeled RNA in a suitable solvent for mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like triethylammonium acetate).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Compare the experimentally observed mass with the theoretically calculated mass of the ¹⁵N₃-labeled RNA. The incorporation of three ¹⁵N atoms will result in a mass increase of approximately 3 Da compared to the unlabeled RNA. This confirms the successful incorporation of the isotopic label.

By following these protocols, researchers can reliably synthesize and purify high-quality ¹⁵N₃-labeled RNA for a wide range of applications, particularly for detailed structural and dynamic studies using NMR spectroscopy. The precise introduction of stable isotopes through Ac-rC Phosphoramidite-¹⁵N₃ provides an invaluable tool for advancing our understanding of RNA biology and for the rational design of novel RNA-targeted therapeutics.

An In-depth Technical Guide on the Function of the Acetyl (Ac) Protecting Group on Cytidine Phosphoramidite

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the solid-phase synthesis of oligonucleotides via phosphoramidite (B1245037) chemistry, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. The exocyclic amine of cytidine (B196190) (N⁴) is highly nucleophilic and requires protection to prevent undesirable side reactions during the phosphoramidite coupling step. While benzoyl (Bz) has been a conventional choice, the acetyl (Ac) protecting group offers distinct advantages, primarily related to its rapid and mild deprotection kinetics. This guide provides a comprehensive technical overview of the function of the acetyl group on cytidine phosphoramidite (Ac-dC), detailing its role in synthesis, comparative performance data, and established experimental protocols.

The Core Function of the N⁴-Acetyl Protecting Group

The primary role of the N⁴-acetyl group on cytidine phosphoramidite is to temporarily shield the exocyclic amine during the automated, stepwise assembly of an oligonucleotide chain.[1][2] This protection is crucial for several reasons:

-

Preventing Side Reactions: The phosphoramidite coupling reaction, activated by an acidic catalyst like tetrazole, creates a highly electrophilic phosphorus intermediate.[][4] An unprotected exocyclic amine on cytidine would readily react with this intermediate, leading to undesired chain branching and truncated sequences.

-

Ensuring Chemoselectivity: By masking the amine, the acetyl group directs the coupling reaction to occur exclusively between the 5'-hydroxyl group of the growing oligonucleotide chain and the activated phosphoramidite of the incoming monomer.[5]

-

Compatibility with Synthesis Chemistry: The acetyl group is stable throughout the four key steps of the synthesis cycle: detritylation (acidic), coupling, capping (acetylating), and oxidation (oxidizing).[1]

The true advantage of the acetyl group, however, is realized during the final deprotection step. Its lability under basic conditions allows for significantly faster and milder cleavage protocols compared to more robust groups like benzoyl (Bz).[6]

Comparative Analysis: Acetyl (Ac) vs. Benzoyl (Bz) Protecting Groups

The choice between acetyl and benzoyl protection for cytidine has significant implications for the deprotection strategy and the integrity of the final oligonucleotide product, especially those containing sensitive modifications.

Key Performance Metrics

A primary advantage of using Ac-dC is the accelerated deprotection schedule. The hydrolysis of the acetyl group is extremely rapid, which is critical when using amine-based deprotection reagents.[6] This rapid removal prevents competing side reactions, such as transamidation, which can occur with the more stable benzoyl group when exposed to reagents like methylamine (B109427) or ethylene (B1197577) diamine.[7]

For instance, when deprotecting oligonucleotides with ethylene diamine, the use of Bz-dC can lead to transamidation levels of approximately 16%.[6] In contrast, under the same conditions, the level of transamidation with Ac-dC is undetectable.[6]

| Parameter | Acetyl (Ac) on Cytidine | Benzoyl (Bz) on Cytidine | References |

| Deprotection Reagent | AMA (Ammonium Hydroxide / 40% aq. Methylamine 1:1) | Concentrated Ammonium (B1175870) Hydroxide | [6][8] |

| Deprotection Time | 10 minutes at 65°C | Several hours at 55°C | [6][8] |

| Deprotection Speed | Very Fast | Slow | [6] |

| Key Advantage | Enables rapid deprotection protocols, crucial for high-throughput synthesis and protecting sensitive modifications. | Historically standard, well-established protocols. | [8] |

| Primary Disadvantage | Not applicable for all protecting group schemes. | Slow deprotection can damage sensitive labels or modifications. Potential for N⁴-benzoyl to N⁴-methylcytosine transamidation with methylamine. | [7][8] |

| Side Reactions | Avoids transamidation with amine-based reagents due to rapid hydrolysis. | Susceptible to transamidation with reagents like methylamine. | [6][7] |

Logical and Experimental Workflows

The integration of Ac-dC phosphoramidite into solid-phase oligonucleotide synthesis follows a well-defined cyclic process. The diagrams below illustrate the logical flow of this synthesis and the specific chemical transformations involved.

The cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the nucleotide bound to the solid support. The Ac-dC phosphoramidite is then activated and couples to this newly freed hydroxyl group.[] Any unreacted hydroxyl groups are subsequently capped to prevent the formation of deletion mutations.[4] Finally, the unstable phosphite triester linkage is oxidized to a stable phosphate triester, completing the cycle.[7]

The use of Ac-dC is particularly advantageous in "fast" deprotection schemes.[8] Reagents like AMA (a mixture of aqueous methylamine and ammonium hydroxide) can be used to simultaneously cleave the oligonucleotide from the solid support and remove all protecting groups in a single, short step.[6] The rapid hydrolysis of the acetyl group is key to the success of this protocol.[6]

Detailed Experimental Protocols

The following protocols are representative of standard solid-phase oligonucleotide synthesis utilizing Ac-dC phosphoramidite on an automated synthesizer.

Protocol 4.1: Standard Oligonucleotide Synthesis Cycle

Objective: To perform a single nucleotide addition cycle using Ac-dC phosphoramidite.

Materials:

-

Ac-dC phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

-

Deblocking solution (3% Trichloroacetic Acid in Dichloromethane)

-

Capping Solution A (Acetic Anhydride/Pyridine/THF)

-

Capping Solution B (16% N-Methylimidazole in THF)

-

Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

-

Anhydrous Acetonitrile (B52724) (wash solvent)

-

Controlled Pore Glass (CPG) solid support with initial nucleoside

Methodology:

-

Detritylation (Deblocking): The synthesis column containing the CPG support is washed with the deblocking solution to remove the 5'-DMT protecting group from the support-bound nucleoside. This is followed by a thorough wash with anhydrous acetonitrile to remove the acid.

-

Coupling: The Ac-dC phosphoramidite solution and activator solution are mixed and delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 30-180 seconds). A molar excess of phosphoramidite is used to drive the reaction to completion, achieving coupling efficiencies typically greater than 99%.[][8]

-

Capping: To prevent the elongation of sequences that failed to couple, the column is treated with Capping Solutions A and B. This acetylates any unreacted 5'-hydroxyl groups.[4] The column is then washed with acetonitrile.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by treating the column with the oxidizer solution.[7] This step is followed by an acetonitrile wash. The cycle is now complete and can be repeated for the next base in the sequence.

Protocol 4.2: Fast Deprotection and Cleavage

Objective: To cleave the synthesized oligonucleotide from the support and remove all protecting groups.

Materials:

-

AMA solution (Ammonium Hydroxide / 40% aq. Methylamine, 1:1 v/v)

-

Synthesized oligonucleotide on CPG support in a column.

Methodology:

-

Remove the synthesis column from the synthesizer.

-

Using a syringe, pass the AMA solution through the column, collecting the eluent in a pressure-tight vial. Ensure the support is fully saturated.

-

Seal the vial tightly and heat it in an oven or heating block at 65°C for 10-15 minutes.[6][8]

-

After heating, allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood.

-

Dry the sample (e.g., using a vacuum concentrator) to remove the AMA solution.

-

The resulting pellet contains the fully deprotected oligonucleotide, which can be resuspended in water or buffer for downstream purification and analysis.

Conclusion

The N⁴-acetyl protecting group on cytidine phosphoramidite is a critical tool in modern oligonucleotide synthesis. Its primary function is to ensure the fidelity of the coupling reaction by preventing unwanted side reactions at the exocyclic amine. Its key advantage over traditional protecting groups like benzoyl lies in its rapid removal under mild basic conditions. This property enables the use of fast deprotection protocols, which are essential for high-throughput synthesis and for preserving the integrity of sensitive chemical modifications within the oligonucleotide. The adoption of Ac-dC phosphoramidite allows researchers and drug developers to synthesize complex oligonucleotides with greater efficiency and purity.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Protective Groups [organic-chemistry.org]

- 4. biotage.com [biotage.com]

- 5. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. glenresearch.com [glenresearch.com]

- 7. atdbio.com [atdbio.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry as it applies to the solid-phase synthesis of modified RNA oligonucleotides. This powerful technology underpins the development of RNA therapeutics, diagnostics, and advanced molecular biology research. Herein, we detail the core chemical principles, provide structured quantitative data, outline detailed experimental protocols, and visualize key processes.

Core Principles of Phosphoramidite Chemistry for RNA Synthesis

Solid-phase RNA synthesis using phosphoramidite chemistry is a cyclical process that enables the stepwise addition of ribonucleotide monomers to a growing RNA chain covalently attached to a solid support, typically controlled pore glass (CPG).[1] This method is renowned for its high coupling efficiency and amenability to automation.[2][] The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[4][5][6]

A key distinction in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions during synthesis.[][8] The choice of the 2'-hydroxyl protecting group is a critical factor that influences coupling efficiency and the overall success of the synthesis.[9]

Data Presentation: Quantitative Parameters in RNA Synthesis

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length RNA product. The following tables summarize key quantitative data for RNA phosphoramidite chemistry.

Table 1: Coupling Efficiencies of Common 2'-Hydroxyl Protecting Groups and Activators

| 2'-Hydroxyl Protecting Group | Activator | Recommended Coupling Time | Reported Coupling Efficiency |

| 2'-TBDMS | 1H-Tetrazole | 12 - 15 minutes | Lower than more potent activators |

| 2'-TBDMS | BTT (5-Benzylthio-1H-tetrazole) | 3 minutes | >99%[10] |

| 2'-TBDMS | ETT (5-Ethylthio-1H-tetrazole) | ~6 minutes | High |

| 2'-O-TOM | ETT (5-Ethylthio-1H-tetrazole) | 6 minutes | High[11] |

| 2'-O-TOM | BTT (5-Benzylthio-1H-tetrazole) | 3 minutes | High[11] |

| 2'-ACE | DCI (4,5-Dicyanoimidazole) | < 60 seconds | High[12][13] |

Table 2: Typical Reaction Times for the RNA Synthesis Cycle

| Synthesis Step | Reagents | Typical Reaction Time |

| Deblocking (Detritylation) | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) | 1 - 3 minutes[4][14] |

| Coupling | Phosphoramidite and Activator (e.g., ETT, BTT, DCI) in Acetonitrile (B52724) | 2 - 15 minutes (highly dependent on 2'-protecting group and activator)[4][15] |

| Capping | Capping A (Acetic anhydride (B1165640)/THF/pyridine or lutidine) and Capping B (16% N-Methylimidazole/THF) | 1 - 2 minutes[4] |

| Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 1 - 2 minutes[4] |

Experimental Protocols

The following are detailed methodologies for the key stages of RNA synthesis using phosphoramidite chemistry.

Automated Solid-Phase RNA Synthesis

This protocol describes a single cycle of nucleotide addition on an automated synthesizer.

Materials:

-

Appropriate 2'-O-protected ribonucleoside phosphoramidites (0.05-0.2 M in anhydrous acetonitrile)[4]

-

Solid support (e.g., CPG) with the initial nucleoside

-

Deblocking solution: 3% TCA or DCA in DCM[14]

-

Activator solution: e.g., 0.25 M ETT or BTT in anhydrous acetonitrile[16]

-

Capping Solution A: Acetic anhydride in THF/pyridine or lutidine[4]

-

Capping Solution B: 16% N-Methylimidazole in THF[4]

-

Oxidizing Solution: 0.02-0.1 M Iodine in THF/pyridine/water[4]

-

Anhydrous acetonitrile for washing

Procedure:

-

Deblocking (Detritylation): The column containing the solid support is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The column is then washed thoroughly with anhydrous acetonitrile to remove all traces of acid.[4]

-

Coupling: The phosphoramidite solution and the activator solution are mixed and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. The reaction time is dependent on the 2'-protecting group and activator used (see Table 1). The column is then washed with anhydrous acetonitrile.[4][14]

-

Capping: A mixture of Capping A and Capping B solutions is delivered to the column. This acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles and forming deletion mutations. The column is then washed with anhydrous acetonitrile.[4]

-

Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester. The column is then washed with anhydrous acetonitrile.[4]

-

This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.

Cleavage and Deprotection

This protocol outlines the steps to cleave the synthesized RNA from the solid support and remove the protecting groups.

Materials:

-

Ammonium (B1175870) hydroxide/methylamine (B109427) (AMA) solution (1:1 mixture of 40% aqueous methylamine and 30% ammonium hydroxide)[17]

-

Triethylamine trihydrofluoride (TEA·3HF) in N-Methylpyrrolidinone (NMP) or DMSO[18][19]

-

3 M Sodium Acetate (B1210297), pH 5.2

-

1-Butanol

Procedure:

-

Cleavage from Solid Support and Base Deprotection:

-

Transfer the CPG beads from the synthesis column to a screw-cap tube.[18]

-

Add 1 mL of AMA solution to the tube, seal it tightly, and incubate at 65°C for 10-15 minutes.[17][18]

-

Cool the tube to -20°C for 10 minutes, then centrifuge and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.[18]

-

Wash the CPG beads with a mixture of Ethanol (B145695):Acetonitrile:Water (3:1:1) and combine the wash with the supernatant.[18]

-

Dry the combined solution to a pellet in a vacuum concentrator.[18]

-

-

2'-Hydroxyl Protecting Group Removal (for TBDMS or TOM groups):

-

Precipitation of the RNA:

-

Add 25 µL of 3 M Sodium Acetate (pH 5.2) and 1 mL of 1-butanol. Vortex the mixture.[18]

-

Incubate at -70°C for at least 1 hour.[18]

-

Centrifuge at maximum speed for 30 minutes at 4°C.[18]

-

Carefully remove the butanol, wash the RNA pellet with 70% ethanol, and dry the pellet.[18]

-

Resuspend the purified RNA in an appropriate RNase-free buffer.

-

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of the deprotected RNA oligonucleotide using ion-pair reversed-phase HPLC.

Materials:

-

HPLC system with a suitable reversed-phase column (e.g., C8 or C18)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0[21]

-

Mobile Phase B: Acetonitrile

-

Crude, deprotected RNA sample dissolved in Mobile Phase A

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the starting mobile phase composition (a low percentage of Mobile Phase B) until a stable baseline is achieved.

-

Sample Injection: Inject the dissolved crude RNA sample onto the column.

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The more hydrophobic, full-length product (often retaining the DMT group if a "DMT-on" strategy is used) will elute later than the shorter, less hydrophobic failure sequences.[1]

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length RNA oligonucleotide.

-

Desalting: The collected fractions containing the purified RNA are then desalted, typically by ethanol precipitation or using a desalting column, to remove the ion-pairing reagent and other salts.

-

Final Product Characterization: The purity and identity of the final RNA product should be confirmed by analytical HPLC and mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of phosphoramidite chemistry for RNA modification.

References

- 1. Gulf Bio Analytical [gulfbioanalytical.com]

- 2. PseudoUridine Phosphoramidites for Efficient and Reliable Syntheses of RNA Oligonucleotides [clinicalresearchnewsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 8. biotage.com [biotage.com]

- 9. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 16. glenresearch.com [glenresearch.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 20. glenresearch.com [glenresearch.com]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-depth Technical Guide to Ac-rC Phosphoramidite-¹⁵N₃: Properties, Protocols, and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹⁵N₃, an isotopically labeled building block essential for the synthesis of modified RNA. The document details its physical and chemical properties, experimental protocols for its use in solid-phase oligonucleotide synthesis, and its applications in structural biology and drug development.

Introduction: Understanding Ac-rC Phosphoramidite-¹⁵N₃

Ac-rC Phosphoramidite-¹⁵N₃ is a specialized chemical reagent used in the automated synthesis of ribonucleic acid (RNA). It is a derivative of the natural nucleoside, cytidine (B196190), with three key modifications designed for specific scientific applications:

-

N⁴-Acetyl (Ac) Protection: The exocyclic amino group of the cytidine base is protected by an acetyl group. This prevents unwanted side reactions during the oligonucleotide synthesis process. The synthesis of N⁴-acetylcytidine (ac⁴C) containing RNAs is crucial for studying its role in stabilizing duplexes and its influence in various biological contexts.[1][2]

-

Phosphoramidite (B1245037) Moiety: The 3'-hydroxyl group of the ribose sugar is modified into a phosphoramidite. This reactive group enables the sequential addition of the nucleoside to a growing oligonucleotide chain on a solid support, a process known as the phosphoramidite method.[3][4][5][6] This method is the universally accepted standard for the chemical synthesis of DNA and RNA.[4][7]

-

¹⁵N₃ Isotopic Labeling: The molecule is enriched with three stable, heavy isotopes of nitrogen (¹⁵N) at specific positions within the cytidine base. This labeling makes it a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to probe the structure and dynamics of RNA molecules with high precision.[8][9][10][11]

The combination of these features makes Ac-rC Phosphoramidite-¹⁵N₃ an invaluable reagent for researchers investigating RNA structure-function relationships, developing RNA-based therapeutics, and exploring the epitranscriptome.[12][13]

Physical and Chemical Properties

While specific experimental data for Ac-rC Phosphoramidite-¹⁵N₃ is not broadly published, its properties can be reliably inferred from standard data for protected ribonucleoside phosphoramidites.

| Property | Representative Value | Notes |

| Molecular Formula | C₄₀H₅₀¹⁵N₃O₈P | Calculated for the 5'-DMT, 2'-TBDMS, N⁴-Acetyl, 3'-CEP protected ¹⁵N₃ isotopologue. |

| Molecular Weight | ~805.8 g/mol | The exact weight varies with the protecting groups used. The three ¹⁵N atoms add ~3 Da to the standard molecular weight. |

| Appearance | White to off-white crystalline powder or foam | Typical for lyophilized phosphoramidites. |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, THF | Must be dissolved in anhydrous solvents to prevent hydrolysis. |

| Stability | Highly sensitive to acid and moisture.[5][14][15][16] | Must be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C).[17] Hydrolysis half-life in 95% aqueous acetonitrile is approximately 200 hours.[5] |

| Reactivity | Reacts rapidly with hydroxyl groups in the presence of an acidic activator (e.g., tetrazole).[5][6] | This high reactivity is the basis for its use in oligonucleotide synthesis. |

Experimental Protocols and Methodologies

The successful use of Ac-rC Phosphoramidite-¹⁵N₃ requires strict adherence to anhydrous techniques and standard protocols for solid-phase oligonucleotide synthesis.

-

Storage: Store as a dry powder in a desiccator at -20°C under an inert gas atmosphere.[17]

-

Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation. All manipulations should be performed in a glove box or under a stream of inert gas.

-

Solution Preparation: Prepare solutions using anhydrous acetonitrile. Stock solutions are typically prepared at concentrations around 0.1 M.

Ac-rC Phosphoramidite-¹⁵N₃ is incorporated into an RNA sequence using an automated DNA/RNA synthesizer. The process involves a four-step cycle for each nucleotide addition.[4]

Figure 1. Workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

-

Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group on the growing RNA chain is removed with an acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the next reaction.[18]

-

Coupling: The Ac-rC Phosphoramidite-¹⁵N₃, dissolved in anhydrous acetonitrile, is mixed with an activator (e.g., 1H-tetrazole) and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.[18] Coupling times may need to be extended for modified nucleosides compared to standard bases.[18]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride (B1165640) to prevent them from participating in subsequent coupling steps, thus minimizing the formation of failure sequences.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[18] This completes one cycle of nucleotide addition.

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

| Step | Reagent | Conditions | Purpose |

| Cleavage & Base Deprotection | AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C, 10-15 min | Cleaves the oligo from the solid support and removes the acetyl (Ac) and other base protecting groups.[18] |

| 2'-OH Desilylation | Triethylamine trihydrofluoride (TEA·3HF) in DMSO or THF | 65°C, 2.5 hours | Removes the 2'-hydroxyl protecting group (e.g., TBDMS). |

| Purification | Reversed-Phase or Ion-Exchange HPLC | Standard protocols | Separates the full-length product from shorter failure sequences and other impurities. HPLC is the preferred method for purifying modified oligonucleotides to achieve high purity (>85-99%).[19][20][21] |

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the final oligonucleotide. The mass will be higher than the unlabeled equivalent due to the three ¹⁵N atoms. Note that phosphoramidites themselves are acid-labile, making their direct MS analysis challenging without specialized methods, such as using a triethanolamine/NaCl matrix.[14][15][16]

-

NMR Spectroscopy: The ¹⁵N labels are used in advanced NMR experiments (e.g., ¹H-¹⁵N HSQC) to study the oligonucleotide. ¹⁵N NMR is a powerful tool for determining metal ion binding sites, probing hydrogen bonds, and analyzing the structure and dynamics of nucleic acids in solution.[8][9][10][22]

Applications in Research and Drug Development

The primary application of ¹⁵N labeling is in NMR spectroscopy.[11] By incorporating Ac-rC Phosphoramidite-¹⁵N₃ at specific sites, researchers can:

-

Resolve Spectral Overlap: In larger RNA molecules, ¹⁵N labeling helps to resolve crowded proton spectra, enabling the assignment of specific resonances.[23]

-

Probe Hydrogen Bonding: The chemical shifts of ¹⁵N nuclei are sensitive to their local environment, providing direct evidence of hydrogen bonding patterns in base pairs and tertiary structures.[22]

-

Study Molecular Interactions: Investigate the binding interfaces between the RNA and other molecules, such as proteins, drugs, or metal ions, by monitoring chemical shift perturbations upon binding.[9][11]

Modified nucleosides are a cornerstone of RNA therapeutics, including antisense oligonucleotides, siRNAs, and aptamers.[12][13] Incorporating modified bases like N⁴-acetylcytidine can enhance the therapeutic properties of an oligonucleotide. Furthermore, cytidine analogues are widely used as antiviral and anticancer agents.[24][25][26] The mechanism often involves the cellular uptake of the nucleoside analogue, its phosphorylation to the active triphosphate form, and its subsequent incorporation into viral RNA or DNA, leading to chain termination and inhibition of replication.[24][27][28]

Figure 2. General mechanism of action for antiviral nucleoside analogs.

By using the ¹⁵N-labeled version, drug developers can use NMR to precisely map how a novel RNA therapeutic engages with its target or how a small molecule drug binds to a specific RNA structure, accelerating the drug discovery process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 7. Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 12. RNA-based Therapeutics- Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 15. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 18. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 19. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. agilent.com [agilent.com]

- 21. Oligonucleotide Purification [sigmaaldrich.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cytidine - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing Ac-rC Phosphoramidite-¹⁵N₃ as an Internal Standard for Accurate Quantification of Oligonucleotides by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of Ac-rC Phosphoramidite-¹⁵N₃ as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of therapeutic oligonucleotides. The incorporation of a stable isotope-labeled (SIL) internal standard is a robust method to account for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision in bioanalytical assays.[1][2] This document outlines the rationale for using a SIL-IS, experimental procedures, data analysis, and expected results.

Introduction

Oligonucleotide-based therapeutics are a rapidly growing class of drugs that require sensitive and accurate quantification methods for pharmacokinetic, toxicokinetic, and metabolic studies.[3][4] LC-MS/MS has become a primary tool for the bioanalysis of these molecules due to its high sensitivity and specificity.[4][5] However, challenges such as extraction efficiency from biological matrices and ion suppression in the MS source can lead to inaccurate quantification.[1][3]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS. An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations during sample processing and analysis.[1] Ac-rC Phosphoramidite-¹⁵N₃ is a ¹⁵N-labeled version of N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a common building block for RNA synthesis.[6][7][8][9] By incorporating this labeled phosphoramidite into an oligonucleotide that mirrors the analyte of interest, a highly effective internal standard can be synthesized.

This application note details the workflow for synthesizing a ¹⁵N-labeled oligonucleotide internal standard using Ac-rC Phosphoramidite-¹⁵N₃ and its subsequent application in a quantitative LC-MS/MS assay.

Experimental Workflow

The overall experimental workflow for utilizing Ac-rC Phosphoramidite-¹⁵N₃ as an internal standard is depicted below. This process begins with the synthesis of the stable isotope-labeled oligonucleotide and culminates in the accurate quantification of the target analyte in a biological matrix.

Caption: Workflow for quantification using a synthesized ¹⁵N-labeled internal standard.

Protocols

Synthesis of ¹⁵N-Labeled Oligonucleotide Internal Standard

The ideal internal standard is a stable isotope-labeled version of the analyte oligonucleotide. In this protocol, we assume the target analyte is an RNA oligonucleotide containing at least one cytidine (B196190) base.

Methodology:

-

Sequence Design: The internal standard should have the same sequence as the analyte.

-

Phosphoramidite Preparation: Dissolve Ac-rC Phosphoramidite-¹⁵N₃ and other required phosphoramidites (A, U, G) in anhydrous acetonitrile (B52724) to the recommended concentration for the synthesizer.

-

Oligonucleotide Synthesis: Perform solid-phase synthesis using a standard automated oligonucleotide synthesizer.[10] At the desired cytidine position(s), use the Ac-rC Phosphoramidite-¹⁵N₃ solution for the coupling step.

-

Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard protocols.

-

Purification: Purify the full-length ¹⁵N-labeled oligonucleotide using HPLC. Ion-pair reversed-phase HPLC with a C18 column is a common method.[11]

-

Characterization: Confirm the identity and purity of the synthesized internal standard by mass spectrometry (to verify the mass shift due to ¹⁵N incorporation) and analytical HPLC.[11]

Sample Preparation for LC-MS Analysis

This protocol describes the extraction of a target oligonucleotide and its ¹⁵N-labeled internal standard from a biological matrix, such as plasma.

Methodology:

-

Sample Aliquoting: Aliquot 100 µL of plasma samples (standards, quality controls, and unknowns) into a 96-well plate.

-

Internal Standard Spiking: Add a fixed amount of the purified ¹⁵N-labeled oligonucleotide internal standard to each well (except for blank matrix samples). The final concentration should be in the mid-range of the calibration curve.

-

Protein Precipitation/Lysis: Add a protein precipitation or cell lysis buffer to each well and mix thoroughly.

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE plate with methanol (B129727) and then with an equilibration buffer.

-

Load the pre-treated samples onto the SPE plate.

-

Wash the plate with a wash buffer to remove interfering components.

-

Elute the oligonucleotide analyte and internal standard with an elution buffer.

-

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in an appropriate mobile phase for LC-MS injection.

LC-MS/MS Method

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Condition |

| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Aqueous solution with an ion-pairing agent (e.g., HFIP) and a weak base (e.g., DIPA) |

| Mobile Phase B | Organic solvent (e.g., Methanol or Acetonitrile) with the same ion-pairing agent and base |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for the separation of the target oligonucleotide |

| Column Temperature | 50-60 °C |

| Injection Volume | 5-10 µL |

MS/MS Parameters:

| Parameter | Condition |

| Ionization Mode | ESI Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Select a specific charge state of the analyte and the ¹⁵N-IS |

| Product Ion (Q3) | Select specific fragment ions for the analyte and the ¹⁵N-IS |

| Collision Energy | Optimized for each transition |

| Source Conditions | Optimized for desolvation and ionization of oligonucleotides |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Analyte Oligonucleotide | [M-nH]ⁿ⁻ | Fragment 1 |

| ¹⁵N-Labeled IS | [M+3-nH]ⁿ⁻ | Fragment 2 |

Note: The precursor ion of the internal standard will have a mass shift corresponding to the number of ¹⁵N atoms incorporated (3 nitrogens in the cytidine base). The fragment ions may or may not show a mass shift depending on whether the ¹⁵N-labeled cytidine is part of the fragment.

Data Analysis and Expected Results

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the area ratio against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then interpolated from this curve.

Linearity and Sensitivity

A typical calibration curve should demonstrate good linearity over the desired concentration range, with a correlation coefficient (R²) > 0.99.

Table 1: Calibration Curve Performance

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 1,520 | 50,100 | 0.030 | 0.95 | 95.0 |

| 5 | 7,850 | 51,200 | 0.153 | 5.1 | 102.0 |

| 20 | 30,100 | 49,800 | 0.604 | 19.8 | 99.0 |

| 100 | 155,000 | 50,500 | 3.069 | 101.2 | 101.2 |

| 500 | 760,000 | 49,500 | 15.354 | 495.5 | 99.1 |

| 1000 | 1,510,000 | 50,000 | 30.200 | 1005.0 | 100.5 |

Note: Data presented are hypothetical and for illustrative purposes.

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[12] For oligonucleotide analysis, LLOQs in the low ng/mL range are often achievable.[12]

Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 2: Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |

| LLOQ | 1 | 0.98 | 8.5 | 98.0 |

| Low | 3 | 3.1 | 6.2 | 103.3 |

| Medium | 80 | 78.5 | 4.5 | 98.1 |

| High | 800 | 810.2 | 3.8 | 101.3 |

Note: Data presented are hypothetical and for illustrative purposes.

Conclusion

The use of Ac-rC Phosphoramidite-¹⁵N₃ to synthesize a stable isotope-labeled internal standard provides a robust and reliable method for the LC-MS quantification of oligonucleotide therapeutics.[6] This approach effectively corrects for variability in sample extraction and matrix-induced ionization effects, leading to high-quality data that meets regulatory expectations for bioanalytical method validation.[4] The detailed protocols and expected performance metrics provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. 2750832.fs1.hubspotusercontent-na1.net [2750832.fs1.hubspotusercontent-na1.net]

- 4. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]

- 9. RNA Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide for Solid-Phase RNA Synthesis with 15N3-Labeled Amidites

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase synthesis of RNA oligonucleotides incorporating 15N3-labeled phosphoramidites. The protocols outlined below are intended for use by researchers familiar with standard oligonucleotide synthesis techniques and are designed to be compatible with most automated DNA/RNA synthesizers. The inclusion of 15N isotopes provides a powerful tool for the structural and dynamic analysis of RNA molecules by NMR spectroscopy.

Introduction